3-Chloro-4-hydrazinobenzonitrile
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Overview
Description
3-Chloro-4-hydrazinobenzonitrile: is an organic compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . This compound is characterized by the presence of a chloro group, a hydrazino group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydrazinobenzonitrile typically involves a multi-step process starting from 2-chloro-4-cyanoaniline . The key steps include:
Diazotization: 2-chloro-4-cyanoaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (-5°C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride dihydrate in hydrochloric acid to yield 2-chloro-4-cyanophenylhydrazine.
Hydrazination: The final step involves the reaction of 2-chloro-4-cyanophenylhydrazine with hydrazine hydrate to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-hydrazinobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.
Major Products:
Oxidation: Azides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-hydrazinobenzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydrazinobenzonitrile involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
- 4-Amino-3-chlorobenzonitrile
- 4-Cyanophenylhydrazine hydrochloride
- 2-Chloro-4-cyanophenylhydrazine
Comparison: 3-Chloro-4-hydrazinobenzonitrile is unique due to the presence of both a chloro group and a hydrazino group on the benzonitrile moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
3-chloro-4-hydrazinylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFYEHDTFWHIBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383868 |
Source
|
Record name | 3-Chloro-4-hydrazinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254880-25-6 |
Source
|
Record name | 3-Chloro-4-hydrazinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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